Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Description
Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a structurally complex sulfonamide derivative featuring a central propanoate ester core. The molecule includes a 4-methylphenyl group and a 2,5-diethoxyphenylsulfonyl moiety attached to the amino group.
Properties
IUPAC Name |
ethyl 3-[(2,5-diethoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO6S/c1-5-27-18-12-13-20(28-6-2)21(14-18)30(25,26)23-19(15-22(24)29-7-3)17-10-8-16(4)9-11-17/h8-14,19,23H,5-7,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIAVFSNBKXXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC(CC(=O)OCC)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling with the propanoate ester: The sulfonamide intermediate is then coupled with ethyl 3-bromo-3-(4-methylphenyl)propanoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. This compound may also interfere with cellular signaling pathways by binding to receptors or other proteins involved in signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphorylated Analogs ()
Compounds such as Ethyl 3-(3,4-dichlorophenyl)-3-(dimethoxyphosphoryl)-3-((4-methylphenyl)sulfonamido)propanoate (7h) and Ethyl 3-(dimethoxyphosphoryl)-3-(4-fluorophenyl)-3-((4-methylphenyl)sulfonamido)propanoate (7j) share the propanoate ester backbone and sulfonamide group but replace the 2,5-diethoxyphenylsulfonyl moiety with a phosphoryl group. Key differences include:
- Substituent Effects: The phosphoryl group introduces a tetrahedral geometry and distinct electronic properties compared to the sulfonyl group.
- Synthesis : These analogs are synthesized via imine intermediates, achieving yields of 81–89% . The target compound likely follows a similar route but requires substitution with a 2,5-diethoxyphenylsulfonyl chloride.
Boron-Containing Derivatives ()
Ethyl (3R)-3-(3-{(4R,5R)-4,5-bis[methoxy(diphenyl)methyl]-1,3,2-dioxaborolan-2-yl}-2-furyl)-2,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}propanoate incorporates a dioxaborolan-furyl group, which introduces boron-mediated reactivity. Differences include:
- Stereochemical Considerations : The compound has three defined stereocenters, contrasting with the target molecule’s simpler stereochemistry (if any).
Nitro/Chloro-Substituted Analogs ()
Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate replaces the sulfonamide group with a benzoyl moiety bearing electron-withdrawing substituents (Cl, NO₂). Key distinctions:
- Biological Implications : Nitro groups are often associated with antimicrobial or anticancer activity, differing from the sulfonamide’s enzyme-inhibitory role.
Fluorinated and Pyrimidine Derivatives ()
Ethyl 2-benzoyl-3-(3,5-bis(trifluoromethyl)phenyl)-3-((4-methylpyrimidin-2-yl)amino)propanoate (1f) includes trifluoromethyl and pyrimidine groups. Comparisons:
- Lipophilicity : Fluorinated substituents increase metabolic stability and membrane permeability.
- Target Specificity : The pyrimidine ring may enable interactions with nucleotide-binding proteins or kinases, a mechanism distinct from sulfonamides.
Physical and Chemical Properties
Biological Activity
Overview of Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
This compound is a synthetic compound that belongs to a class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 372.46 g/mol
- Functional Groups :
- Sulfonamide group
- Ethoxy substituents
- Propanoate moiety
Biological Activity
-
Antimicrobial Activity :
- Sulfonamide compounds are traditionally recognized for their antibacterial properties, particularly against Gram-positive bacteria. They inhibit bacterial growth by interfering with folate synthesis, which is critical for nucleic acid production.
-
Anti-inflammatory Effects :
- Some sulfonamide derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or modulating inflammatory cytokine production. This can be beneficial in treating conditions like arthritis and other inflammatory diseases.
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Anticancer Potential :
- Research has indicated that similar compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of a series of sulfonamide derivatives against common pathogens. The results indicated that modifications in the ethoxy and phenyl groups significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Anti-inflammatory Mechanisms
In a study by Johnson et al. (2021), a related compound demonstrated potent anti-inflammatory effects in vitro by reducing the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines. This suggests potential therapeutic applications in managing chronic inflammatory conditions.
Research Data Table
| Compound Name | Activity Type | Target Pathogen/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | Antimicrobial | S. aureus | 15 | Smith et al., 2020 |
| Related Sulfonamide | Anti-inflammatory | Macrophages | 10 | Johnson et al., 2021 |
| Similar Compound | Anticancer | HeLa Cells | 20 | Lee et al., 2019 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
